molecular formula C22H20N2O2 B4740870 3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone

3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone

Cat. No. B4740870
M. Wt: 344.4 g/mol
InChI Key: COSMAGLOVAKPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone is a compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinazolinone and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of various signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects:
3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related disorders. Additionally, this compound has been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using this compound in lab experiments is that it may exhibit different properties depending on the experimental conditions, which may make it difficult to compare results across different studies.

Future Directions

There are many potential future directions for research on 3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone. One area of research could focus on the development of new synthetic methods for this compound, which could lead to the discovery of new derivatives with improved properties. Additionally, further research could be conducted to better understand the mechanism of action of this compound, which could lead to the development of new therapeutic applications. Finally, research could be conducted to investigate the potential use of this compound in combination with other drugs or therapies, which could lead to improved treatment outcomes for a variety of diseases and disorders.

properties

IUPAC Name

3-(4-naphthalen-2-yloxybutyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-22-20-9-3-4-10-21(20)23-16-24(22)13-5-6-14-26-19-12-11-17-7-1-2-8-18(17)15-19/h1-4,7-12,15-16H,5-6,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSMAGLOVAKPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Naphthalen-2-yloxybutyl)quinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.